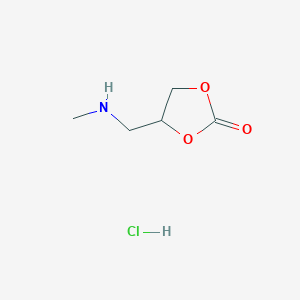

4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride is a chemical compound that belongs to the class of dioxolane derivatives. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a methylaminomethyl group attached to the ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride typically involves the reaction of 1,3-dioxolane with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

Formation of the Intermediate: 1,3-dioxolane reacts with formaldehyde in the presence of an acid catalyst to form a hydroxymethyl derivative.

Aminomethylation: The hydroxymethyl derivative is then reacted with methylamine to form the methylaminomethyl derivative.

Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Análisis De Reacciones Químicas

Types of Reactions

4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products Formed

Oxidation: Oxidized derivatives of the dioxolane ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Various substituted derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has several notable applications in scientific research:

1. Chemistry:

- Building Block: It serves as a precursor for synthesizing more complex molecules, particularly in organic synthesis .

- Reactivity Studies: The compound can undergo various chemical reactions, including oxidation and substitution, making it useful for studying reaction mechanisms .

2. Biology:

- Biological Activity: Research is ongoing into its potential interactions with biomolecules, which could lead to new insights in biochemistry .

- Toxicology Studies: Investigations into its irritative properties have been conducted, showing that it is slightly irritating to skin and moderately irritating to eyes .

3. Medicine:

- Therapeutic Potential: The compound is explored for its possible therapeutic properties, including as a precursor in drug development .

- Pharmaceutical Applications: Its unique structure allows for potential use in the development of new pharmaceutical agents targeting specific biological pathways.

4. Industry:

- Specialty Chemicals Production: It is utilized in producing specialty chemicals and materials, contributing to various industrial applications .

Case Study 1: Toxicity Assessment

A study conducted on the acute toxicity of 4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride involved exposing rats to varying concentrations of the compound. Results indicated no systemic effects at concentrations up to 1000 mg/m³ over prolonged exposure periods. However, localized effects such as swollen periocular tissue were observed at lower concentrations .

Case Study 2: Synthesis of Bio-based Solvents

Research highlighted the development of bio-based solvents using derivatives of dioxolane compounds. The study emphasized the importance of sustainable practices in chemical synthesis and outlined methodologies for creating safer solvents with reduced toxicity profiles. This compound was considered a potential candidate due to its favorable chemical properties .

Mecanismo De Acción

The mechanism of action of 4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

4-(Methylamino)methyl-2-oxazolidinone: Similar structure but with an oxazolidinone ring instead of a dioxolane ring.

4-(Methylaminomethyl)-1,3-dioxane-2-one: Similar structure but with a dioxane ring instead of a dioxolane ring.

Uniqueness

4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride is unique due to its specific ring structure and the presence of the methylaminomethyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

4-(Methylaminomethyl)-1,3-dioxolan-2-one; hydrochloride is a compound of interest due to its potential biological activities and applications in pharmaceutical chemistry. The following sections detail its biological activity, including pharmacological effects, toxicity studies, and relevant case studies.

- Chemical Formula: C4H9ClO3

- Molecular Weight: 138.57 g/mol

- CAS Number: Not specifically listed but related to 4-methyl-1,3-dioxolan-2-one derivatives.

Pharmacological Effects

Research indicates that compounds related to 4-(methylaminomethyl)-1,3-dioxolan-2-one exhibit various pharmacological activities:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.

- Cytotoxicity : Studies have demonstrated varying degrees of cytotoxic effects on cancer cell lines, suggesting potential in cancer therapy.

- Neuroprotective Effects : Preliminary studies indicate neuroprotective properties that may be beneficial in neurodegenerative diseases.

Toxicity Studies

Toxicity assessments are critical for understanding the safety profile of 4-(methylaminomethyl)-1,3-dioxolan-2-one; hydrochloride.

In Vivo Studies

A comprehensive 13-week inhalation study on related dioxolane compounds revealed the following:

- No Observed Adverse Effect Level (NOAEL) : Established at 1000 mg/m³ for systemic effects.

- Lowest Observed Adverse Effect Concentration (LOAEC) : Identified at 1000 mg/m³ based on reduced body weight gains and respiratory irritations in test subjects .

- Histopathological Findings : Observations included squamous metaplasia in respiratory tissues at higher concentrations, indicating potential respiratory toxicity.

Table 1: Summary of Toxicity Findings

| Study Type | NOAEL (mg/m³) | LOAEC (mg/m³) | Observed Effects |

|---|---|---|---|

| Inhalation Study | 1000 | 1000 | Reduced body weight gains, respiratory irritation |

| Acute Neurotoxicity | Not specified | Not specified | No significant effects observed |

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of various dioxolane derivatives on human cancer cell lines demonstrated that certain modifications to the dioxolane structure significantly enhanced cytotoxicity. The study concluded that compounds with a methylaminomethyl group exhibited improved selectivity towards cancer cells compared to normal cells, highlighting their potential as targeted cancer therapies .

Case Study 2: Neuroprotective Mechanism

Another research initiative explored the neuroprotective effects of 4-(methylaminomethyl)-1,3-dioxolan-2-one in models of neurodegeneration. The findings suggested that the compound could mitigate oxidative stress in neuronal cells, potentially through the modulation of antioxidant pathways. This positions it as a candidate for further development in treating neurodegenerative disorders like Alzheimer's disease .

Propiedades

IUPAC Name |

4-(methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c1-6-2-4-3-8-5(7)9-4;/h4,6H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVPYVHAHVKNHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1COC(=O)O1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.